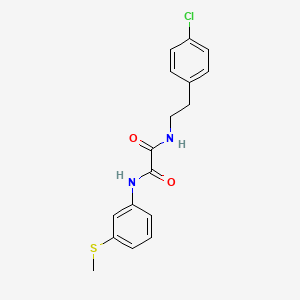![molecular formula C10H9F3N4 B2446059 1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine CAS No. 832740-44-0](/img/structure/B2446059.png)
1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine is an organic compound featuring a trifluoromethyl group attached to a benzyl moiety, which is further connected to a 1,2,4-triazole ring.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that the trifluoromethyl group often contributes to the potency and selectivity of a compound . The presence of the benzyl group may also influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have shown diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is often used in drug design to improve metabolic stability, which could potentially enhance the compound’s bioavailability .
Result of Action
One compound with a similar structure exhibited significant antitubercular activity , suggesting that 1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-(trifluoromethyl)benzyl chloride from 3-(trifluoromethyl)benzyl alcohol through chlorination.
Formation of the Triazole Ring: The next step involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide to form 3-(trifluoromethyl)benzyl azide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Comparison with Similar Compounds
Similar Compounds
1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-ylmethanol: Similar structure but with a hydroxymethyl group.
1-[3-(Trifluoromethyl)benzyl]piperazine: Contains a piperazine ring instead of a triazole ring
Uniqueness
1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine is unique due to its specific trifluoromethyl and triazole moieties, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)8-3-1-2-7(4-8)5-17-6-15-9(14)16-17/h1-4,6H,5H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDPGPNOCGVXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
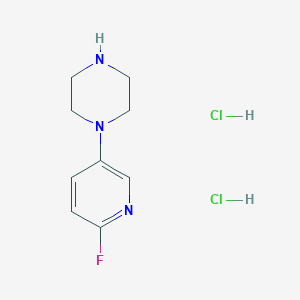
![4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2445982.png)
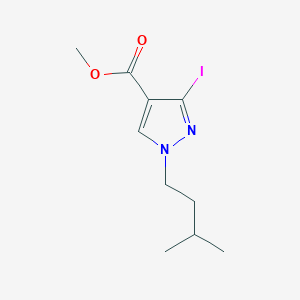
![1-[(naphthalen-1-yl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea](/img/structure/B2445984.png)
![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2445985.png)
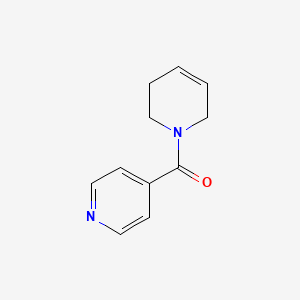
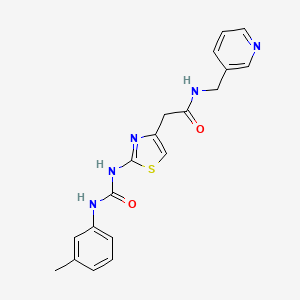
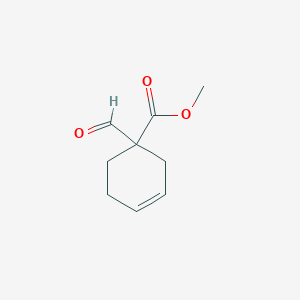
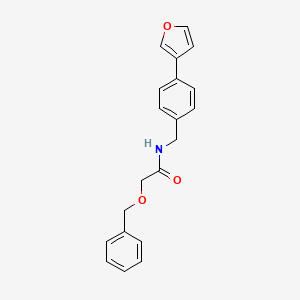

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2445993.png)
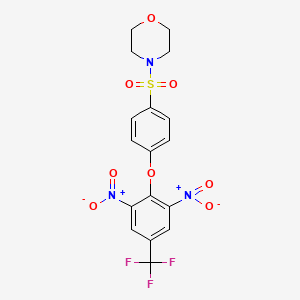
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2445998.png)
